5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-17(14-7-5-4-6-8-14)20(18,19)15-11-13(16)10-9-12(15)2/h4-11H,3,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXMFSSGOARPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885942 | |
| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51123-09-2 | |
| Record name | 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51123-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051123092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51123-09-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthesis of Sulfonamide Precursors
The core structure of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide is constructed through the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with N-ethylaniline (Figure 1). This step forms the N-ethyl-N-phenyl sulfonamide backbone while retaining the nitro group for subsequent reduction.
Reaction Conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.
- Temperature : 0–25°C, 4–12 hours.
- Yield : 65–78%.
Mechanism :
The sulfonyl chloride reacts with N-ethylaniline in a two-step nucleophilic substitution:
Reduction of Nitro to Amino Group
Catalytic Hydrogenation
The nitro group at the 5-position is reduced to an amino group using Pd/C under hydrogen gas (H₂).
Procedure :
Chemical Reduction with SnCl₂
Alternative reductions employ stannous chloride (SnCl₂) in acidic media:
- Reagents : SnCl₂·2H₂O (2.5 equiv), concentrated HCl.
- Solvent : Ethanol or isopropanol.
- Temperature : Reflux (70–80°C), 3–5 hours.
- Yield : 72–88%.
Advantages :
One-Pot Synthesis from 5-Amino-2-Methylbenzenesulfonamide
Alkylation with Ethylating Agents
5-Amino-2-methylbenzenesulfonamide undergoes sequential alkylation to introduce N-ethyl and N-phenyl groups:
Steps :
- N-Ethylation : Reaction with ethyl bromide in DMF using K₂CO₃ as base (60°C, 6 hours).
- N-Phenylation : Coupling with iodobenzene catalyzed by CuI/L-proline (100°C, 12 hours).
Optimized Conditions :
Condensation with Electrophilic Reagents
Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction enables the introduction of ethyl and phenyl groups using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) :
Substrates :
- 5-Amino-2-methylbenzenesulfonamide.
- Ethanol or phenol derivatives.
Conditions :
- Solvent : THF, 0°C to room temperature.
- Reagents : DEAD (1.2 equiv), PPh₃ (1.2 equiv).
- Yield : 60–70%.
Analytical Validation and Characterization
Spectroscopic Data
Purity and Yield Optimization
| Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| Catalytic Hydrogenation | 92 | >99% | |
| SnCl₂ Reduction | 88 | 98% | |
| Mitsunobu Reaction | 70 | 97% |
Challenges and Mitigation Strategies
Byproduct Formation
Solvent Selection
Industrial-Scale Synthesis
Pilot-Scale Hydrogenation
Analyse Chemischer Reaktionen
Arten von Reaktionen
M7583 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in M7583 vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können unter kontrollierten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu hydroxylierten oder Ketonderivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide has been investigated for its role as a small molecule drug with potential therapeutic effects, particularly in treating hematological malignancies. It functions as an inhibitor, which can be crucial in the development of targeted therapies for cancer treatment .
Case Studies
-
Antiparasitic Activity :
Recent studies have highlighted the compound's effectiveness against various parasites, including Trypanosoma brucei and Leishmania infantum. A high-throughput screening program identified several compounds with low toxicity and broad-spectrum activity against these pathogens. The compound's structure was pivotal in achieving low micromolar activity against the parasites . -
Antiviral Properties :
Research indicates that related compounds within the sulfonamide class exhibit antiviral activity against influenza viruses, including H1N1 and H5N1. These compounds have shown potential in inhibiting viral entry and replication in human bronchial epithelial cells, suggesting that derivatives of this compound could be explored for similar antiviral applications . -
Inhibition of Enzymatic Activity :
The compound has been noted for its ability to modulate the activity of specific enzymes, such as 11 β-hydroxysteroid dehydrogenase type 1. This modulation can have implications for conditions like metabolic syndrome and obesity, where glucocorticoid metabolism plays a critical role .
Summary of Applications
Wirkmechanismus
M7583 exerts its effects by irreversibly inhibiting Bruton’s tyrosine kinase. This inhibition disrupts the signaling pathways involved in B-cell proliferation and survival. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This leads to the suppression of downstream signaling events, ultimately inhibiting the growth and survival of B-cell malignancies .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ibrutinib: Ein weiterer Bruton-Tyrosinkinasehemmer, der zur Behandlung von B-Zell-Malignomen eingesetzt wird.
Acalabrutinib: Ein Bruton-Tyrosinkinasehemmer der zweiten Generation mit verbesserter Selektivität und reduzierten Off-Target-Effekten.
Zanubrutinib: Ein hochspezifischer Bruton-Tyrosinkinasehemmer mit verbesserter Wirksamkeit und Sicherheitsprofilen.
Einzigartigkeit von M7583
M7583 zeichnet sich durch seine hohe Selektivität und Potenz als Bruton-Tyrosinkinasehemmer aus. In präklinischen Modellen hat es eine überlegene Wirksamkeit im Vergleich zu anderen Inhibitoren gezeigt, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung und klinische Anwendung macht .
Biologische Aktivität
5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (CAS No. 51123-09-2) is a sulfonamide derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This compound is characterized by its unique chemical structure, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . It features an amino group, an ethyl substitution, and a phenyl group attached to a benzenesulfonamide backbone. This structural configuration is essential for its biological interactions.
Research indicates that this compound primarily functions as a kinase inhibitor, affecting various signal transduction pathways critical in cancer progression and viral replication. Specifically, it has been shown to inhibit enzymes involved in B-cell malignancies and other diseases by targeting specific kinases that regulate cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound interferes with kinase signaling pathways, which are crucial for tumor growth and survival.
- Antiviral Activity : Preliminary studies suggest it may inhibit the entry and replication of viruses such as influenza A by affecting viral mRNA processing .
Biological Activity Studies
Several studies have documented the biological activity of this compound:
- Anticancer Properties : The compound has been investigated for its effects on various cancer cell lines. It demonstrated significant inhibition of cell proliferation in B-cell lymphoma models, indicating potential as a therapeutic agent against hematological malignancies.
- Antiviral Efficacy : In vitro studies showed that the compound reduced viral mRNA levels in infected cells, suggesting its potential as an antiviral agent. For instance, it exhibited an IC50 of approximately 16.79 nM against influenza virus replication .
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to cancer progression, such as lipoxygenases involved in inflammatory pathways .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally related compounds to highlight its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Amino-2-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S | Lacks ethyl substitution; simpler structure |
| 2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulfonamide | C15H18N2O2S | Different amino positioning; similar activity |
| N-Ethyl-o-toluenesulfonamide | C9H13N | Simpler structure; primarily industrial use |
The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.
Case Studies
- Study on B-cell Malignancies : A study published in Cancer Research demonstrated that treatment with this compound resulted in reduced tumor growth and increased apoptosis in B-cell lymphoma models. The study highlighted the compound's potential as a targeted therapy for specific types of lymphoma.
- Influenza Virus Inhibition : Research conducted on A549 lung epithelial cells showed that the compound effectively decreased viral mRNA levels following influenza infection, supporting its role as a candidate for antiviral drug development .
Q & A
Q. How can researchers design stability studies for this compound under varying pH conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–60°C).
- LC-MS Monitoring : Track degradation products (e.g., hydrolyzed sulfonamides or oxidized amines).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions, as recommended in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
